Selfotel

Description

Historical Context of N-methyl-D-aspartate (NMDA) Receptor Antagonism Research

The discovery of NMDA receptors as a distinct subpopulation of excitatory amino acid receptors was a pivotal moment in neuropharmacology. This was made possible through the synthesis and study of NMDA itself and various NMDA receptor antagonists by researchers like Jeff Watkins and colleagues. researchgate.netnih.gov Early compounds, such as (R)-α-aminoadipate and (R)-2-amino-5-phosphonopentanoate (AP5), were instrumental in demonstrating that NMDA receptors mediated neuronal responses distinct from those activated by other glutamate (B1630785) receptor subtypes like AMPA and kainate receptors. researchgate.netnih.govoup.com This discovery highlighted the potential for selectively targeting NMDA receptors for therapeutic benefit in conditions involving excessive excitatory neurotransmission. Over the following years, research with these antagonists revealed the key roles of NMDA receptors in synaptic transmission, plasticity, learning, memory, development, and pathological processes like excitotoxicity, stroke, and seizures. researchgate.net

Overview of Selfotel's Role as a Competitive NMDA Receptor Antagonist

This compound is classified as a competitive NMDA receptor antagonist. ahajournals.orgwikipedia.orgontosight.aiahajournals.orgslideshare.net This means that this compound directly competes with glutamate for the binding site on the NMDA receptor. wikipedia.orgontosight.aislideshare.net By occupying this site, this compound prevents glutamate from binding and activating the receptor, thereby inhibiting the influx of ions, particularly calcium (Ca²⁺), into the neuron. ontosight.aiahajournals.orgpatsnap.com Excessive calcium influx mediated by overactive NMDA receptors is considered a key event in the cascade leading to excitotoxic neuronal death. ahajournals.org this compound's mechanism of action is similar to other competitive NMDA antagonists like AP5 and CPP, which also bind directly to the postsynaptic NMDA glutamate receptor. nih.gov Unlike non-competitive antagonists such as ketamine or MK-801, which bind within the NMDA receptor-linked channel, competitive antagonists like this compound interact with the neurotransmitter binding site. nih.govnih.gov

Significance of this compound's Research Trajectory in Neuroprotection Studies

This compound was investigated as a potential neuroprotective agent based on its ability to block NMDA receptor-mediated excitotoxicity. Preclinical studies in various animal models of central nervous system injury, including global cerebral ischemia, focal ischemia, and trauma, demonstrated neuroprotective effects with this compound administration. ontosight.aiahajournals.orgnih.gov For example, studies in gerbils showed that repeated doses of this compound reduced ischemia-induced hippocampal brain damage. nih.gov In a rabbit model of focal ischemia, this compound demonstrated significant neuroprotection against cortical ischemic neuronal damage and edema. nih.gov

The promising results from preclinical studies propelled this compound into clinical trials for conditions like stroke and head trauma. nih.govajnr.org However, the trajectory of this compound's research highlights the challenges in translating neuroprotective efficacy from animal models to human patients. Despite showing promise in animal studies, clinical trials with this compound ultimately faced difficulties, leading to the discontinuation of its clinical development. wikipedia.orgontosight.aicambridge.orgpatsnap.com These outcomes underscored the complexities of neuroprotection in clinical settings and contributed to a broader re-evaluation of strategies in neuroprotection research. ajnr.orgcambridge.orgnih.gov

Detailed Research Findings (Selected Examples from Search Results within Scope):

In Vitro Studies: this compound demonstrated neuroprotective effects against oxygen-glucose deprivation (OGD) and NMDA excitotoxicity in dissociated mixed neocortical cultures. nih.gov One study reported an ED50 of 25.4 μM against NMDA excitotoxicity and 15.9 μM against 45 minutes of OGD in these cultures. nih.gov

Animal Models of Ischemia:

In a gerbil model of global cerebral ischemia, this compound (10 and 30 mg/kg intraperitoneally) administered repeatedly before and after occlusion reduced ischemia-induced hippocampal damage. nih.gov

In a rabbit model of focal ischemia, this compound (40 mg/kg) showed substantial neuroprotection against cortical ischemic neuronal damage (76% decrease) and ischemic edema (48-54% decrease). nih.gov

Mechanism-Related Findings: this compound was shown to competitively displace glutamate from NMDA receptors in rat brain. nih.gov It also partially inhibited glycine (B1666218) binding to the NMDA receptor and attenuated extracellular glutamate release post-traumatically. nih.gov this compound (10 mg/kg) was observed to reduce Ca²⁺ influx after global ischemia in animals. nih.gov

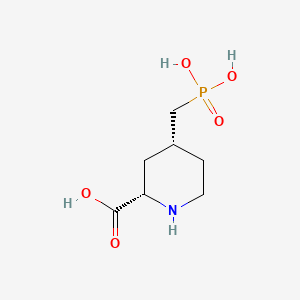

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,4R)-4-(phosphonomethyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h5-6,8H,1-4H2,(H,9,10)(H2,11,12,13)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMRCCNDNGONCD-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1CP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C[C@@H]1CP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045675 | |

| Record name | Selfotel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110347-85-8, 113229-62-2 | |

| Record name | Selfotel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110347-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selfotel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110347858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selfotel, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113229622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selfotel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELFOTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VGJ4A41L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELFOTEL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0905W44Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Foundations of Selfotel S Neurobiological Activity

Glutamatergic Excitotoxicity in Central Nervous System Injury

Glutamatergic excitotoxicity is a key pathological process implicated in various neurological disorders, including ischemic stroke and traumatic brain injury. mdpi.comfrontiersin.orgoatext.comwikipedia.orgresearchgate.net It involves the overstimulation of glutamate (B1630785) receptors, leading to a cascade of events that can result in neuronal cell death. mdpi.comwikipedia.orgnih.gov

Role of Glutamate in Ischemic Cascade and Neuronal Damage

Glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for normal synaptic transmission, learning, and memory. frontiersin.orgoatext.comnih.govresearchgate.net However, under pathological conditions such as ischemia, there is an excessive release and accumulation of glutamate in the extracellular space. frontiersin.orgwikipedia.orgnih.govnih.govresearchgate.netjci.org This elevated glutamate concentration leads to the overactivation of glutamate receptors, particularly NMDA and AMPA receptors. nih.govjci.orgem-med.com This overactivation is considered a critical trigger in the ischemic cascade, a series of biochemical events that ultimately cause neuronal damage and death. wikipedia.orgnih.govnih.govem-med.com

The ischemic cascade begins within seconds to minutes of insufficient blood supply to the brain. em-med.com Energy depletion occurs, disrupting ionic homeostasis and causing membrane depolarization. frontiersin.orgjci.orgem-med.com This depolarization, along with impaired glutamate reuptake, contributes to the excessive extracellular glutamate levels. frontiersin.orgnih.govjci.org The resulting excitotoxicity drives the progression of brain injury. frontiersin.orgwikipedia.orgnih.gov

Pathophysiological Mechanisms of NMDA Receptor Overactivation

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity under physiological conditions. mdpi.comwikipedia.orgwikipedia.orguj.edu.pl However, its overactivation during excitotoxicity leads to excessive influx of cations, predominantly calcium ions (Ca²⁺), into the neuron. mdpi.comwikipedia.orgnih.govjci.orgwikipedia.org Under resting conditions, the NMDA receptor channel is blocked by magnesium ions (Mg²⁺), and its activation requires both glutamate binding and depolarization of the postsynaptic membrane to relieve the Mg²⁺ block. mdpi.com

Excessive Ca²⁺ influx through overactive NMDA receptors triggers a cascade of intracellular events that are detrimental to neuronal survival. mdpi.comwikipedia.orgnih.govnih.govjci.org These events include the activation of various enzymes such as phospholipases, endonucleases, and proteases, which can damage cellular components like the cytoskeleton, membranes, and DNA. wikipedia.orgnih.gov Mitochondrial dysfunction also occurs due to calcium overload, leading to increased production of reactive oxygen species (ROS) and further exacerbating cellular injury. wikipedia.orgnih.govnih.govjci.orgem-med.com This ultimately culminates in neuronal cell death through processes like apoptosis and necrosis. mdpi.comoatext.comwikipedia.org

Molecular Interactions of Selfotel with the NMDA Receptor

This compound (CGS-19755) is characterized as a competitive antagonist of the NMDA receptor. researchgate.netahajournals.orgnih.goviiab.mewikipedia.orgnih.govncats.iooup.com Its mechanism of action involves directly interfering with the binding of glutamate to the NMDA receptor. ahajournals.orgiiab.mewikipedia.orgnih.gov

Competitive Binding at the Glutamate Site

This compound acts by competitively binding to the glutamate recognition site on the NMDA receptor. ahajournals.orgnih.goviiab.mewikipedia.orgnih.govncats.iooup.com This competitive binding means that this compound directly competes with glutamate for the same binding site on the receptor. ahajournals.orgiiab.mewikipedia.org By occupying this site, this compound prevents glutamate from binding and activating the receptor, thereby inhibiting the excessive signaling that occurs during excitotoxicity. ahajournals.orgnih.govnih.gov Studies have shown that this compound competitively displaces glutamate from NMDA receptors in the brain. nih.gov The effectiveness of competitive NMDA antagonists like this compound can depend on the concentration of glutamate released; higher concentrations of glutamate may require higher concentrations of the antagonist to achieve blockade. nih.gov

Modulation of Intracellular Calcium Dynamics

By blocking the activation of the NMDA receptor, this compound modulates the influx of calcium ions into the neuron. mdpi.comwikipedia.orgnih.govjci.orgwikipedia.org Since the NMDA receptor is a primary channel for calcium entry upon activation, this compound's antagonistic action reduces the excessive calcium influx associated with excitotoxicity. mdpi.comwikipedia.orgnih.govjci.orgwikipedia.org This reduction in intracellular calcium overload is a key aspect of its proposed neuroprotective mechanism, as it mitigates the downstream events triggered by excessive calcium, such as the activation of deleterious enzymes and mitochondrial dysfunction. wikipedia.orgnih.govnih.govjci.orgem-med.com Research has indicated that NMDA receptor overactivation leads to excessive intracellular calcium, which plays a central role in triggering the cascade leading to excitotoxic cell death. mdpi.comjneurosci.org

Hypothesized Neuroprotective Mechanisms Beyond Direct Receptor Blockade

While the primary hypothesized neuroprotective mechanism of this compound is the direct blockade of NMDA receptors and the consequent reduction in calcium influx, other potential mechanisms have been suggested.

Some research has indicated that this compound might partially inhibit glycine (B1666218) binding to the NMDA receptor. nih.gov Glycine is an essential co-agonist for NMDA receptor activation, and modulating its binding could indirectly affect receptor function. wikipedia.orgwikipedia.orgoup.com Additionally, studies have suggested that this compound may attenuate extracellular glutamate release post-traumatically. nih.gov Reducing the amount of glutamate available to bind to receptors could further contribute to a neuroprotective effect. nih.gov

Other possible mechanisms explored in relation to this compound's neuroprotection include effects on intracellular Ca²⁺ levels (as discussed above) and potential influences on brain metabolism. nih.gov Studies in animal models of cerebral ischemia have suggested that this compound's neuroprotective effects might be mediated, in part, by improvements in cerebral metabolism, such as reducing glucose hypermetabolism, increasing cerebral blood flow, and correcting tissue pH, in addition to direct NMDA receptor blockade. nih.gov It has also been hypothesized that this compound could have a synergistic interaction with other neuroprotective therapies, such as hypothermia. nih.gov

Data Table: Key Molecular Interactions and Effects of this compound

| Interaction/Effect | Mechanism | Reference(s) |

| NMDA Receptor Binding | Competitive antagonist at the glutamate recognition site | ahajournals.orgnih.goviiab.mewikipedia.orgnih.govncats.iooup.com |

| Intracellular Calcium Dynamics | Reduces excessive Ca²⁺ influx by blocking NMDA receptor activation | mdpi.comwikipedia.orgnih.govjci.orgwikipedia.orgjneurosci.org |

| Glycine Binding | Partially inhibits binding to the glycine site (hypothesized) | nih.gov |

| Extracellular Glutamate Concentration | Attenuates post-traumatic glutamate release (suggested) | nih.gov |

| Cerebral Metabolism | Potential improvements (e.g., glucose metabolism, blood flow, tissue pH) | nih.gov |

Potential Impact on Spreading Depression

This compound has been shown to inhibit spreading depression (SD). nih.gov Spreading depression is characterized by waves of neuronal and astrocytic depolarization that propagate through brain tissue, disrupting ion homeostasis and blood flow. dtic.mil SD is considered a mechanism of secondary injury in conditions like traumatic brain injury and stroke. dtic.mildntb.gov.ua

Studies have indicated that NMDA receptor antagonists, including competitive ones like CGS 19755 (this compound), can reduce the rate of propagation of SD, suggesting that glutamate release contributes to SD onset. nih.gov For example, a study using hippocampal brain slices showed that CGS-19755 at a concentration of 100 µM reduced the rate of SD propagation. nih.gov This effect is thought to be related to the blockade of NMDA receptors, which are involved in the glutamatergic mechanisms that drive SD. nih.gov

Influence on Neurotrophic Factor Expression (e.g., NGF, BDNF)

Research has investigated the influence of this compound on the expression of neurotrophic factors, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). Neurotrophic factors are crucial proteins that support the survival, growth, and differentiation of neurons. ebi.ac.ukwikipedia.orgmdpi.com

Studies have shown that this compound's inhibition of spreading depression is accompanied by decreases in mRNA levels for both NGF and BDNF. nih.govnih.gov For instance, repeated episodes of spreading depression in rats led to a significant increase in cortical BDNF mRNA levels, which was attenuated by administration of the competitive NMDA receptor antagonist CGS 19755. nih.gov This suggests that the glutamatergic mechanisms involving NMDA receptors, which are targeted by this compound, play a role in regulating the expression of these neurotrophic factors, particularly in the context of events like spreading depression. nih.gov

Effects on Cerebral Metabolism

This compound has been observed to influence cerebral metabolism, particularly in the context of ischemic injury. Cerebral metabolism refers to the biochemical processes that occur in the brain to maintain its function, including glucose utilization and oxygen consumption. elsevier.es

Preclinical Investigations of Selfotel S Neuroprotective Efficacy

In Vitro Studies of Neuronal Protection

In vitro studies provided initial insights into Selfotel's protective effects at the cellular level, particularly in conditions mimicking oxygen and glucose deprivation or excessive excitatory neurotransmission nih.gov.

Cell Culture Models of Hypoxia-Ischemia

This compound demonstrated neuroprotective effects in dissociated mixed neocortical cultures prepared from fetal mice nih.gov. In one study, this compound showed an ED50 of 15.9 µM against neuronal damage induced by 45 minutes of oxygen-glucose deprivation (OGD) nih.gov. Earlier work had also indicated neuroprotection against OGD at a concentration of 100 µM, although a full dose-response curve was not established in that instance nih.gov. Cell culture models, while useful for determining approximate concentrations for neuroprotection, isolate cells from systemic factors like the circulatory system that can influence neuronal damage in vivo nih.gov.

Assessment of Neurotoxicity Attenuation

This compound's ability to attenuate neurotoxicity, particularly that mediated by NMDA receptor activation, was a key area of in vitro investigation nih.gov. In dissociated mixed neocortical cultures, this compound exhibited an ED50 of 25.4 µM against NMDA excitotoxicity nih.gov. This protective effect is consistent with its mechanism as a competitive NMDA receptor antagonist, blocking the excessive calcium influx and excitotoxicity implicated in neuronal death following ischemic insults nih.gov. Studies using murine cortical cell cultures have shown that blocking the NMDA subclass of glutamate (B1630785) receptors can markedly reduce neuronal cell loss induced by glutamate, even if it only partially reduces neuroexcitation or acute neuronal swelling nih.gov.

Animal Models of Global Cerebral Ischemia

Animal models of global cerebral ischemia, which aim to mimic conditions like cardiac arrest, were used to evaluate this compound's neuroprotective efficacy in a more complex biological system nih.govnih.gov.

Gerbil Models of Ischemia-Induced Hippocampal Damage

Gerbil models of global cerebral ischemia, often induced by bilateral common carotid artery occlusion, are frequently used to study ischemia-induced hippocampal damage, particularly in the CA1 region which is known for its selective vulnerability nih.govnih.gov. In a gerbil model, repeated doses of this compound were found to reduce ischemia-induced hippocampal brain damage nih.gov. Specifically, administration of this compound at 10 mg/kg and 30 mg/kg intraperitoneally (i.p.) afforded significant protection nih.gov. However, administering this compound at 10 or 30 mg/kg i.p. at 5 and 10 hours post-ischemia did not provide protection against pyramidal cell loss nih.gov. Another study in gerbils showed that this compound (30 mg/kg i.p.) administered before or shortly after occlusion, followed by additional doses, protected the striatum but not the hippocampal CA1 area or layer 3 of the neocortex against ischemic damage nih.govresearchgate.net. The neuroprotective efficacy in gerbils was observed when this compound was injected multiple times at 2-hour intervals, starting up to 4 hours after the onset of occlusion nih.gov. No neuroprotection was seen when a higher dose (100 mg/kg i.p.) was given 24 hours after occlusion, suggesting a therapeutic window nih.gov.

Data from Gerbil Global Ischemia Studies:

| Model | Endpoint | Dose (mg/kg) | Administration Timing | Protection Observed (Hippocampal CA1) | Reference |

| Global ischemia (Gerbil) | CA1 cell damage | 10, 30 | Repeated doses starting 15 min before occlusion | Significant reduction in damage | nih.gov |

| Global ischemia (Gerbil) | CA1 cell damage | 10, 30 | 5 or 10 hours post-ischemia | No protection | nih.gov |

| Global ischemia (Gerbil) | CA1 cell damage | 30 | Before or 5 min after occlusion, followed by doses | No protection | nih.govresearchgate.net |

| Global ischemia (Gerbil) | Striatal damage | 30 | Before or 5 min after occlusion, followed by doses | Protection | nih.govresearchgate.net |

| Global ischemia (Gerbil) | CA1 cell damage | 30 | Repeated doses starting 1, 2, or 4 hours post-occlusion | Neuroprotection observed | nih.gov |

| Global ischemia (Gerbil) | CA1 cell damage | 100 | 24 hours post-occlusion | No neuroprotection | nih.gov |

Evaluation of Infarct Size Reduction

Studies in rat models of global ischemia also explored this compound's effects on histological damage nih.gov. In a model of global ischemia in Wistar rats, this compound (30 mg/kg i.p.) administered immediately after ischemia and followed by additional doses reduced histological damage after 3 days of reperfusion nih.gov. This compound (10 mg/kg i.p.) was shown to reduce Ca2+ influx for up to 24 hours of reperfusion after global ischemia, preventing Ca2+ entry into neurons nih.gov. This reduction in calcium entry may be related to decreased synaptic activity nih.gov.

Animal Models of Focal Cerebral Ischemia

This compound's neuroprotective efficacy was also investigated in models of focal cerebral ischemia, which simulate stroke caused by the occlusion of a specific brain artery nih.govnih.gov. In models of permanent middle cerebral artery occlusion (MCAO) in rats, this compound administered intravenously (i.v.) at 40 mg/kg immediately after occlusion reduced cortical edema by 23% nih.gov. Infusion of this compound (10 mg/kg bolus i.v., followed by 5 mg/kg/h i.v. for 4 hours) significantly reduced the volume of cortical infarct but not basal ganglia infarct in Sprague Dawley rats nih.gov. This study also indicated that this compound at this dosage increased blood flow and corrected pH in ischemic and non-ischemic brain areas nih.gov. A correlation between neuroprotection and the ability to diminish glucose hypermetabolism during focal ischemia was observed; this compound (10 mg/kg i.v.) administered shortly before or after permanent MCAO reduced infarct size and post-ischemic glucose hypermetabolism nih.gov. In a rabbit model of focal ischemia, this compound (40 mg/kg) administered 10 minutes after the onset of ischemia showed significant neuroprotection against cortical ischemic neuronal damage (76% decrease) and ischemic edema (48% decrease in cortical edema, 54% decrease in hemispheric edema) nih.gov. However, it failed to significantly attenuate ischemic neuronal damage in the striatum in this model nih.gov.

Data from Focal Ischemia Studies:

| Model | Endpoint | Dose | Administration Timing | Protection Observed | Reference |

| Permanent MCAO (Fisher rats) | Cortical edema | 40 mg/kg i.v. | Immediately after occlusion | Reduced by 23% | nih.gov |

| Permanent MCAO (Sprague Dawley rats) | Cortical infarct | 10 mg/kg bolus i.v., then 5 mg/kg/h for 4h | Infusion started | Significantly reduced volume | nih.gov |

| Permanent MCAO (Sprague Dawley rats) | Basal ganglia infarct | 10 mg/kg bolus i.v., then 5 mg/kg/h for 4h | Infusion started | No significant reduction | nih.gov |

| Permanent MCAO (Rats) | Infarct size | 10 mg/kg i.v. | 5 min before or 5 min after | Reduced | nih.gov |

| Permanent MCAO (Rats) | Glucose hypermetabolism | 10 mg/kg i.v. | 5 min before or 5 min after | Attenuated | nih.gov |

| Focal ischemia (Rabbit) | Cortical neuronal damage | 40 mg/kg | 10 min after onset | 76% decrease | nih.gov |

| Focal ischemia (Rabbit) | Cortical edema | 40 mg/kg | 10 min after onset | 48% decrease | nih.gov |

| Focal ischemia (Rabbit) | Hemispheric edema | 40 mg/kg | 10 min after onset | 54% decrease | nih.gov |

| Focal ischemia (Rabbit) | Striatal damage | 40 mg/kg | 10 min after onset | Failed to significantly attenuate | nih.gov |

| Reversible spinal cord ischemia (Rabbit) | Neurological outcome | 30 mg/kg i.v. | 5 min after ischemic episode | Significant efficacy | nih.gov |

| Reversible spinal cord ischemia (Rabbit) | Neurological outcome | 100 mg/kg i.v. | 30 min after ischemic episode | No significant efficacy | nih.gov |

Assessment of Cortical Edema and Infarct Volume

In models of permanent middle cerebral artery occlusion, this compound administration has been shown to impact both cortical edema and infarct volume. In one study using Fisher rats, intravenous administration of this compound at 40 mg/kg immediately after occlusion resulted in a 23% reduction in cortical edema. nih.gov Another study involving Sprague Dawley rats demonstrated that an infusion of this compound (10 mg/kg bolus followed by 5 mg/kg/h for 4 hours) significantly reduced the volume of cortical infarct. nih.gov However, this reduction in infarct volume was observed specifically in the cortex and not in the basal ganglia in that particular study. nih.gov Studies also indicated that this compound administered at 10 mg/kg intravenously either 5 minutes before or 5 minutes after permanent MCAO in rats reduced infarct size. nih.gov

Data on Cortical Edema and Infarct Volume Reduction in Permanent MCAO Models

| Animal Model | This compound Dose/Regimen | Measured Outcome | Observed Effect | Source |

| Fisher rats | 40 mg/kg i.v. immediately post-occlusion | Cortical Edema | 23% reduction | nih.gov |

| Sprague Dawley rats | 10 mg/kg bolus + 5 mg/kg/h infusion for 4h | Cortical Infarct Volume | Significant reduction (cortical only) | nih.gov |

| Rats | 10 mg/kg i.v. 5 min pre/post-occlusion | Infarct Size | Reduced | nih.gov |

Studies on Blood Flow and pH Correction

Beyond its effects on tissue damage, preclinical investigations in permanent MCAO models have also examined this compound's influence on cerebral blood flow and tissue pH. In the same study in Sprague Dawley rats where this compound infusion reduced cortical infarct volume, the compound was also shown to increase blood flow and correct pH in both ischemic and non-ischemic brain areas. nih.gov This suggests a potential metabolic benefit in addition to direct receptor antagonism. Another study supported this, indicating that the improvement in cerebral pH during focal ischemia when this compound was administered might be due to increased perfusion induced by the compound. nih.gov this compound was found to increase collateral blood flow in a permanent ligation model of the middle cerebral artery in rats. nih.gov Furthermore, this compound attenuated post-ischemic cerebral glucose hypermetabolism in rats with middle cerebral artery occlusion. nih.gov This decrease in glucose hypermetabolism could contribute to the observed improvement in cerebral pH during focal ischemia. nih.gov

Animal Models of Traumatic Brain Injury (TBI)

This compound has also been evaluated in animal models designed to mimic traumatic brain injury, including fluid percussion injury and acute subdural hematoma models. These studies focused on key pathological events following TBI, such as glutamate release and elevated intracranial pressure.

Attenuation of Post-Traumatic Glutamate Increases

Excitotoxicity mediated by excessive glutamate release is a significant component of secondary injury following TBI. Preclinical studies have investigated this compound's ability to modulate these glutamate increases. In rats subjected to moderately severe fluid percussion brain injury, this compound administered intravenously or intraperitoneally at doses ranging from 3 to 30 mg/kg 15 minutes before the injury attenuated post-traumatic increases in glutamate. nih.gov This finding supports this compound's role as a glutamate antagonist in the context of traumatic brain injury. nih.gov

Impact on Intracranial Pressure

Elevated intracranial pressure (ICP) is a critical and often detrimental consequence of traumatic brain injury. Studies in animal models have assessed this compound's effect on ICP. Intravenous administration of this compound at 10 mg/kg 25 minutes after the induction of acute subdural hematoma in rats significantly reduced brain damage and lowered intracranial pressure by 29% compared with control groups. nih.gov This indicates a potential benefit of this compound in managing elevated ICP following certain types of head trauma. nih.gov

Data on Glutamate and Intracranial Pressure in TBI Models

| Animal Model | Injury Type | This compound Dose/Regimen | Measured Outcome | Observed Effect | Source |

| Rats | Moderately severe fluid percussion | 3-30 mg/kg i.v. or i.p. 15 min pre-TBI | Post-traumatic glutamate increase | Attenuated | nih.gov |

| Rats | Acute subdural hematoma | 10 mg/kg i.v. 25 min post-injury | Intracranial Pressure (ICP) | Lowered by 29% compared to controls | nih.gov |

Animal Models of Spinal Cord Ischemia

The neuroprotective efficacy of this compound has also been explored in models of spinal cord ischemia, which simulate conditions like those that can occur during aortic surgery.

Studies in a reversible spinal cord ischemia model in rabbits evaluated the temporal profile of this compound's efficacy. This compound administered intravenously at 30 mg/kg showed significant efficacy in providing neuroprotection if given at 5 minutes after the ischemic episode. nih.govahajournals.org However, this protective effect was not observed when the administration was delayed to 30 minutes after the ischemic episode. nih.govahajournals.org This suggests a narrow therapeutic window for this compound in this specific model of spinal cord ischemia. In contrast to these findings, a study using a porcine model of extended, severe spinal cord ischemia induced by 60 minutes of aortic crossclamping found that this compound administered at 20 mg/kg 30 minutes before crossclamping was ineffective in providing protection against paralysis. minervamedica.it

Neuroprotective Efficacy in Other Neurological Disorders

Preclinical investigations into this compound's pharmacological profile extended to examining its potential therapeutic effects on conditions beyond acute neurotrauma and ischemia, including anxiety and epilepsy.

Anxiolytic Properties in Animal Models

Initial preclinical studies suggested that this compound possessed anxiolytic properties in animal models. ontosight.ai Research published in the European Journal of Pharmacology, for instance, reported observing anxiolytic effects of this compound in animal models. ontosight.ai

Anticonvulsant Properties in Animal Models

This compound also demonstrated anticonvulsant properties in preclinical animal models. ontosight.ainih.gov These findings positioned this compound as a potential therapeutic agent for the treatment of epilepsy based on its observed effects in these models. ontosight.ai

Comparative Preclinical Assessments with Other Neuroprotective Agents

Comparative preclinical studies have assessed this compound's efficacy and side-effect profile relative to other neuroprotective compounds, particularly in the context of experimental stroke models. One such assessment compared the therapeutic ratios of various agents, defined as the ratio between the minimum effective dose (MED) causing significant impairment in motor coordination and the MED providing significant neuroprotection. sci-hub.se

In a study using a mouse permanent middle cerebral artery occlusion model to establish neuroprotective efficacy and a rotarod test to evaluate adverse neurological effects (motor coordination), this compound was found to have a very low therapeutic ratio, specifically ≤1. sci-hub.senih.gov This contrasted with compounds that demonstrated more favorable clinical side-effect profiles, which exhibited higher therapeutic ratios (e.g., Sipatrigine with a ratio of 2, Remacemide with a ratio of 10, and sPBN with a ratio of 10). sci-hub.se This low therapeutic ratio for this compound indicated that the dose required for neuroprotection was close to or exceeded the dose causing observable side effects in these animal models. sci-hub.se

The discrepancy between promising preclinical efficacy observed with NMDA antagonists like this compound and their subsequent failure in clinical trials has highlighted the challenges in translating findings from animal models to human outcomes. gntpharma.comnih.gov

Table 1: Comparative Therapeutic Ratios of Selected Neuroprotective Agents in Experimental Stroke Models

| Compound | Mechanism of Action | Therapeutic Ratio (Approximate) |

| This compound | Competitive NMDA Receptor Antagonist | ≤1 |

| Sipatrigine | Sodium Channel Blocker | 2 |

| Remacemide | NMDA Receptor Antagonist (PCP site) | 10 |

| sPBN | Spin Trap Agent | 10 |

Note: Therapeutic ratio is calculated as the ratio of the minimum effective dose for motor impairment to the minimum effective dose for neuroprotection in specific animal models.

Table 2: Preclinical Properties of this compound in Other Neurological Models

| Property | Animal Models Investigated | Observed Effect | Reference |

| Anxiolytic | Animal Models | Suggested | ontosight.ai |

| Anticonvulsant | Animal Models | Suggested | ontosight.ainih.gov |

Clinical Translation and Human Trials of Selfotel

Phase I and Phase IIa Safety and Tolerability Studies

Early clinical development of Selfotel included Phase I and Phase IIa studies to evaluate its safety and tolerability in humans ahajournals.orgresearchgate.net. These studies aimed to establish a safe dose range before proceeding to larger efficacy trials.

Evaluation in Healthy Volunteers

Phase I studies in healthy volunteers were conducted to assess the safety profile of this compound. Doses up to 1 mg/kg were reported not to produce signs or symptoms. However, doses of 2 mg/kg and 3 mg/kg resulted in transient central nervous system (CNS) effects, including sedation, dizziness, motion sickness with disorientation, and nausea. These effects were temporary, and subjects returned to normal without abnormal neurological findings on examination ahajournals.org. Based on dose escalation and safety studies in healthy volunteers, doses exceeding 1.5 mg/kg were found to induce transient neurological symptoms such as sedation, dizziness, and disorientation ahajournals.org.

Initial Assessments in Acute Ischemic Stroke Patients

A multicenter, randomized, double-blind, placebo-controlled, ascending-dose Phase IIa study evaluated the safety and tolerability of this compound in patients treated within 12 hours of hemispheric ischemic stroke onset nih.gov. This study aimed to determine the safety and tolerability of the drug and gather preliminary data on potential efficacious dose ranges nih.gov. The study demonstrated that this compound caused dose-dependent CNS adverse experiences in stroke patients nih.govnih.gov. These included agitation, hallucinations, confusion, paranoia, and delirium nih.govnih.gov. At doses of 1.5 mg/kg or less, these adverse experiences were milder nih.govnih.gov. A single intravenous dose of 1.5 mg/kg was concluded to be safe and tolerable in patients with acute ischemic stroke, suggesting that an efficacy trial was warranted ahajournals.orgnih.gov. Stroke patients experienced more adverse events than healthy volunteers at equivalent doses, possibly due to greater tissue bioavailability in the stroke population or altered NMDA receptor activity ahajournals.org.

Studies in Neurosurgical Patients Undergoing Craniotomy

This compound was also investigated in neurosurgical patients undergoing procedures such as craniotomy for vascular malformation resection, aneurysm clipping, and tumor resection nih.gov. In a study involving these patients, this compound was found to be well tolerated without prohibitive adverse effects nih.gov. At doses of 1-2 mg/kg, the majority of patients exhibited NMDA antagonist symptoms that correlated with the prolonged presence of this compound in the cerebrospinal fluid (CSF) nih.gov. The temporary side effects observed in these patients were similar to those reported in the stroke Phase IIa study nih.gov.

Pivotal Phase III Clinical Trials in Acute Ischemic Stroke (ASSIST Trials)

Based on the safety and preliminary efficacy data from Phase I and IIa studies, this compound advanced to pivotal Phase III clinical trials in patients with acute ischemic stroke. These trials were known as the ASSIST (Acute Stroke Trials Involving this compound Treatment) Trials ahajournals.orgahajournals.orgscispace.com.

Trial Design and Methodology (Randomized, Double-Blind, Placebo-Controlled Parallel Design)

The ASSIST trials employed a multicenter, randomized, double-blind, placebo-controlled, parallel design to investigate the efficacy and safety of a single dose of this compound in patients hospitalized for acute ischemic stroke ahajournals.orgahajournals.org. The drug was administered intravenously within 6 hours of symptom onset ahajournals.orgahajournals.org. Two large, concurrent Phase III trials were conducted with very similar protocols: one in Europe, Australia, Argentina, and Canada (protocol 10) and the other in the United States and Israel (protocol 07) ahajournals.orgahajournals.org. The trials aimed to enroll a significant number of patients to provide adequate power for assessing efficacy ahajournals.orgahajournals.org. Patients aged 40 to 85 years with a clinical diagnosis of hemispheric acute ischemic stroke and a motor deficit were enrolled ahajournals.orgahajournals.orgnih.gov. Baseline neurological symptoms were documented using the Scandinavian Stroke Scale (SSS) and the National Institutes of Health Stroke Scale (NIHSS) scores ahajournals.orgahajournals.org.

Primary and Secondary Outcome Measures (e.g., Functional Outcome Scores, Neurological Outcomes)

The primary objective of the ASSIST trials was to determine the efficacy of a single 1.5 mg/kg dose of this compound compared with placebo in improving functional outcome at 90 days after stroke onset ahajournals.orgahajournals.orgahajournals.orgnih.gov. Functional independence was defined as achieving a Barthel Index score of ≥60 ahajournals.orgahajournals.orgahajournals.orgnih.gov.

Secondary objectives included assessing neurological outcomes at days 30 and 90 using the total NIHSS and SSS scores, as well as evaluating standardized percent changes from baseline scores ahajournals.orgahajournals.org. The trials also aimed to determine if this compound reduced mortality from acute ischemic stroke compared to placebo ahajournals.orgahajournals.org. Patients were monitored for safety, neurological function, and functional status for 8 days, with follow-up visits at days 30 and 90 ahajournals.org. Efficacy assessments using the Barthel Index, NIHSS, and SSS were performed by evaluators blinded to the treatment assignment ahajournals.org.

Data Table: Key Outcome Measures in ASSIST Trials

| Outcome Measure | Timepoint | Assessment Tool |

| Functional Outcome | 90 days | Barthel Index (score ≥60) |

| Neurological Outcome | 30 and 90 days | NIHSS and SSS (total scores and % change) |

| Mortality | Overall Trial, Day 8, Day 30, Day 90 | N/A |

Rationale for Premature Termination of Trials

Clinical trials involving this compound were prematurely terminated due to safety concerns and a lack of demonstrated efficacy nih.govresearchgate.netajnr.org. Specifically, an imbalance in mortality rates was observed in the this compound-treated groups compared to placebo, particularly in the early stages of the trials and in patients with more severe conditions ahajournals.orgnih.govresearchgate.net. An interim efficacy analysis also indicated a low probability of the trials demonstrating success even if completed nih.gov.

Phase III Clinical Trials in Severe Head Injury

Two pivotal Phase III clinical trials were conducted to evaluate this compound in patients with severe head injuries nih.gov.

Study Design and Patient Population

These trials were prospective, multicenter, double-blind studies that enrolled a total of 693 patients with severe head injuries, defined by Glasgow Coma Scale scores of 4 to 8 after resuscitation nih.gov. The trials were designed to compare this compound treatment to placebo nih.gov. Patients were generally well-matched for baseline characteristics such as demographic data, incidence of hypotension, and injury severity nih.gov.

Analysis of Efficacy Endpoints

The primary outcome measures in the Phase III head injury trials included mortality and functional outcome at defined time points nih.gov. While the specific functional outcome measure for the head injury trials is not explicitly detailed in the provided search results, similar stroke trials used the Barthel Index score at 90 days to assess functional recovery ahajournals.orgnih.gov. An interim efficacy analysis in the head injury trials suggested a low likelihood of demonstrating a significant benefit nih.gov.

Reasons for Trial Suspension

The Phase III head injury trials were prematurely halted based on concerns raised by the Safety and Monitoring Committee nih.gov. These concerns were related to potential increases in deaths and serious brain-related adverse events in the this compound treatment arm, as well as similar observations in concurrently monitored stroke trials nih.govtbi-impact.org. Although a subsequent analysis of the head injury data alone did not show a statistically significant excess of adverse events in the this compound group, the interim futility analysis supported the decision to stop the trials nih.govtbi-impact.org.

Analysis of Efficacy Outcomes in Human Studies

Across the human studies conducted with this compound, including those for both stroke and head injury, a consistent lack of significant improvement in functional outcomes was observed ahajournals.orgdtic.milnih.govresearchgate.netajnr.org.

Lack of Significant Improvement in Functional Outcomes

Despite promising preclinical data, this compound was not found to be an effective treatment in human trials for acute ischemic stroke or severe head injury ahajournals.orgdtic.milnih.govresearchgate.net. In the Phase III stroke trials, there was no significant difference in the proportion of patients achieving a favorable functional outcome (defined as a Barthel Index score of ≥60) at 90 days between the this compound and placebo groups ahajournals.orgnih.gov. Similarly, in the head injury trials, analysis of the results showed no significant improvement in functional outcomes compared to placebo dtic.mil. This lack of efficacy, coupled with the observed safety concerns, contributed to the discontinuation of this compound's clinical development iiab.mewikipedia.org.

Here is a summary of key findings from this compound clinical trials:

| Trial Phase | Condition Studied | Number of Patients | Key Findings | Reason for Termination/Suspension |

| Phase III | Acute Ischemic Stroke | 567 | No significant improvement in functional outcome at 90 days. Higher early mortality in this compound group (Day 30: P=0.05). | Imbalance in mortality, particularly early and in severe stroke. ahajournals.orgnih.gov |

| Phase III | Severe Head Injury | 693 | No significant improvement in functional outcomes. No statistically significant difference in mortality rates in final analysis, but initial concerns raised. | Concerns about increased deaths and serious brain-related adverse events; interim futility analysis. nih.govtbi-impact.org |

Discrepancies Between Preclinical Promise and Clinical Results

Despite demonstrating neuroprotective efficacy in various animal models of cerebral ischemia, including global and focal ischemia models, this compound failed to show a benefit in human clinical trials for acute ischemic stroke and severe head injury nih.govnih.govnih.gov. In animal studies, neuroprotective doses of this compound ranged from 10–40 mg/kg for stroke and 3–30 mg/kg for traumatic brain injury, which were generally higher than the doses used in clinical trials nih.gov. Studies in rabbits showed that this compound could cross the blood-brain barrier and achieve neuroprotective levels in cerebrospinal fluid and brain tissue nih.gov.

However, in pivotal Phase III clinical trials for acute ischemic stroke (the ASSIST Trials), a single intravenous dose of 1.5 mg/kg of this compound administered within 6 hours of stroke onset did not improve functional outcome at 90 days, as defined by the proportion of patients achieving a Barthel Index score of ≥60 ahajournals.orgahajournals.org. The trials were prematurely suspended by the independent Data Safety Monitoring Board due to an observed imbalance in mortality after enrolling a total of 567 patients ahajournals.orgahajournals.org. While there was no statistically significant difference in the 90-day mortality rate between the this compound and placebo groups (22% vs. 17%, RR=1.3; 95% CI 0.92 to 1.83; P=0.15), early mortality was higher in the this compound-treated patients, particularly at day 30 (54 of 280 in the this compound group versus 37 of 286 in the placebo group; P=0.05) ahajournals.orgahajournals.org.

Several factors have been postulated to explain the discrepancies between the positive preclinical findings and the negative clinical trial results for this compound and other NMDA antagonists. These include differences in stroke subtypes and severity between animal models and human trials, the influence of physiological variables such as blood pressure, temperature, and oxygenation, and dosage limitations in humans due to adverse effects ahajournals.org. Preclinical studies often used treatment thresholds of minutes up to a couple of hours after ischemia onset, whereas human trials allowed administration up to 6 hours, potentially missing a critical therapeutic window ahajournals.orgahajournals.org. Additionally, the doses required for neuroprotection in animal models (e.g., plasma levels of 40 µg/ml) were higher than the maximum tolerated doses in humans (21 µg/ml), which were limited by neuropsychiatric side effects . The failure of this compound and other NMDA antagonists in clinical trials has raised doubts about the clinical role of this class of drugs for acute stroke ahajournals.org.

Post-Hoc Analyses and Subgroup Investigations

Following the premature termination of the this compound clinical trials due to concerns about increased mortality, post-hoc analyses were conducted to further investigate the observed outcomes ahajournals.orgahajournals.org. These analyses, which were not prespecified in the original trial protocols, revealed statistically significant differences in mortality between the treatment groups at earlier time points ahajournals.orgahajournals.org. Higher mortality was evident in the this compound-treated patients at both day 8 (P=0.02) and day 30 (P=0.05) ahajournals.orgahajournals.org.

Further post-hoc subgroup analysis indicated that the mortality imbalance was particularly significant in patients with severe stroke, where the difference was pronounced throughout the trial (P=0.05) ahajournals.orgahajournals.org. At the end of the first week (day 8), mortality was higher in this compound-treated patients with severe stroke (17%) compared to placebo-treated patients with severe stroke (9%; P=0.03) ahajournals.org. This difference was also larger at day 90 in patients with severe stroke (this compound 30% vs. placebo 22%; P=0.05), although this specific comparison at day 90 was significant throughout the trial according to one source ahajournals.orgahajournals.org.

While post-hoc analyses can provide valuable insights and generate hypotheses for future research, they should be interpreted with caution as they were not prospectively planned and can be prone to identifying spurious findings als.neteuropa.eu. However, the consistent signal of increased mortality, particularly in patients with severe stroke and within the first 30 days, suggested a potential neurotoxic effect of this compound in the context of brain ischemia ahajournals.orgresearchgate.net. This finding from the post-hoc subgroup analysis indicated that the drug might have been harmful in the patient population most vulnerable to the effects of stroke ahajournals.orgahajournals.org.

Neurotoxicity and Adverse Event Profile in Clinical Context

Central Nervous System-Related Adverse Experiences

Treatment with Selfotel in clinical trials, especially in patients with acute ischemic stroke, was associated with a range of central nervous system (CNS) adverse experiences. These effects appeared to be dose-dependent. nih.govahajournals.org

Incidence of Agitation, Hallucinations, and Confusion

Agitation, hallucinations, and confusion were frequently reported CNS adverse experiences in patients treated with this compound. In a Phase IIa clinical trial evaluating this compound in patients with acute ischemic stroke, these adverse effects occurred in a dose-dependent manner. nih.govahajournals.org For instance, in this study, adverse experiences including agitation, hallucinations, confusion, paranoia, and delirium were observed in all patients treated with a higher dose of 2 mg/kg, and in a significant proportion of patients at lower doses. ahajournals.org Similar, though milder, effects were noted at doses of 1.5 mg/kg or less. nih.govahajournals.org In pivotal Phase III trials for acute ischemic stroke, significantly higher proportions of this compound-treated patients experienced agitation, hallucinations, or confusion compared to the placebo group. ahajournals.org

The incidence of these specific CNS adverse events in this compound-treated patients from clinical trials is summarized in the table below:

| Adverse Event | This compound Group (%) | Placebo Group (%) | Source |

| Agitation | Higher incidence | Lower incidence | ahajournals.org |

| Hallucinations | Higher incidence | Lower incidence | ahajournals.org |

| Confusion | Higher incidence | Lower incidence | ahajournals.org |

| Agitation/Hallucinations/Confusion/Paranoia/Delirium (at 2 mg/kg) | 100% (6/6 patients) | Not specified | ahajournals.org |

| Agitation/Hallucinations/Confusion/Paranoia/Delirium (at 1.75 mg/kg) | 60% (3/5 patients) | Not specified | ahajournals.org |

| Agitation/Hallucinations/Confusion/Paranoia/Delirium (at 1.5 mg/kg) | 57% (4/7 patients) | Not specified | ahajournals.org |

| Agitation/Hallucinations/Confusion/Paranoia/Delirium (at 1.0 mg/kg) | 17% (1/6 patients) | Not specified | ahajournals.org |

Development of Stupor or Coma

Beyond states of agitation and confusion, the development of a depressed conscious state, including stupor or coma, was also observed in this compound-treated patients. ahajournals.orgahajournals.org In the Phase III stroke trials, the term "cerebrovascular disorder" encompassed neurological progression and a further depression of conscious state leading to stupor or coma. ahajournals.orgahajournals.org The proportion of patients experiencing neurological progression or a depressed conscious state was higher in the this compound group compared to the placebo group. ahajournals.orgahajournals.org Specifically, for stupor and coma alone, nearly 10% of this compound patients were affected, in contrast to 2% in the placebo group, a statistically significant difference (P<0.001). ahajournals.orgahajournals.org

Phencyclidine-like Effects

This compound, being an NMDA receptor antagonist, was found to exhibit phencyclidine (PCP)-like effects in both animal and human studies. wikipedia.orgiiab.menih.gov These effects are indicative of potential psychotomimetic activity, similar to those associated with dissociative drugs like phencyclidine, which also interact with the NMDA receptor channel. nih.goviiab.menih.govmedscape.com The neurological adverse experiences observed with this compound, such as hallucinations and agitation, mimic those seen with phencyclidine. medscape.com This similarity in adverse effect profiles is attributed to their shared mechanism of action on the NMDA receptor. nih.govmedscape.com

Relationship Between Adverse Events and Clinical Outcomes

The neurotoxic adverse events observed with this compound in clinical trials were closely linked to unfavorable clinical outcomes, particularly in the context of acute ischemic stroke.

Increased Mortality Trend, Particularly in Severe Stroke

Of particular concern was the significantly increased mortality observed in patients with severe stroke who received this compound. ahajournals.orgresearchgate.netahajournals.orgahajournals.orgnih.gov In this subgroup, the mortality imbalance was significant throughout the trial period. ahajournals.orgresearchgate.netahajournals.orgahajournals.orgnih.gov For instance, in patients with severe stroke, the mortality rate was more pronounced in this compound-treated patients (30%) than in placebo-treated patients (22%). ahajournals.org This finding suggested a potential neurotoxic effect of the drug in the context of brain ischemia, especially in more vulnerable patients. ahajournals.orgresearchgate.netahajournals.orgahajournals.orgnih.gov

The mortality data from the Phase III trials are summarized below:

| Outcome | This compound Group (N=281) | Placebo Group (N=286) | Relative Risk (95% CI) | P-value | Source |

| 90-day Mortality (Overall) | 62 (22%) | 49 (17%) | 1.3 (0.92 to 1.83) | 0.15 | ahajournals.orgresearchgate.netstanford.eduahajournals.orgahajournals.org |

| Day 30 Mortality (Overall) | 54 of 280 | 37 of 286 | Not specified | 0.05 | ahajournals.orgresearchgate.netstanford.eduahajournals.orgahajournals.org |

| Mortality in Severe Stroke | 57 of 187 (30%) | 40 of 185 (22%) | Not specified | 0.05 | ahajournals.org |

| Day 8 Mortality in Severe Stroke | 17% | 9% | Not specified | 0.03 | ahajournals.org |

Note: The Day 8 and Day 30 analyses for mortality in severe stroke were post hoc analyses. stanford.eduahajournals.org

Temporal Relationship of Mortality with Treatment Onset

An analysis of the mortality data revealed a temporal relationship between the increased mortality in the this compound group and the onset of treatment. ahajournals.orgstanford.eduahajournals.org The trend toward greater early mortality in the this compound group was particularly evident within the first 30 days. ahajournals.orgresearchgate.netstanford.eduahajournals.orgahajournals.org Notably, statistically significant differences in mortality between the treatment groups were observed earlier in the trial, specifically at day 8 (P=0.02) and day 30 (P=0.05), although these were post hoc findings. stanford.eduahajournals.org Most of the excess deaths in the this compound-treated group occurred within the first 8 days after stroke onset, raising the possibility of a pharmacologically adverse effect contributing to early mortality. stanford.edu

Correlation with Severity of Brain Ischemia

Clinical trial data suggested a potential correlation between this compound's effects and the severity of brain ischemia. In phase III trials for acute ischemic stroke, a trend toward increased mortality was observed, particularly in patients with severe stroke ahajournals.orgnih.govahajournals.orgahajournals.org. Post hoc analysis of stroke trial data indicated a mortality imbalance in severe stroke patients, suggesting potential neurotoxic effects at higher ischemia severity .

Hypothesized Mechanisms of Potential Neurotoxicity

The exact mechanisms underlying this compound's potential neurotoxicity in the clinical setting are not definitively established, but several hypotheses have been proposed based on clinical observations and the drug's pharmacological profile.

Exacerbation of Ischemic Injury

One hypothesized mechanism is that this compound may exacerbate ischemic injury under certain conditions. While NMDA receptor antagonists are theoretically neuroprotective by blocking excitotoxicity, the complex environment of an ischemic brain might lead to unintended consequences. The increased mortality observed in this compound-treated patients, particularly those with severe stroke, raises the possibility of a pharmacologically adverse effect directly contributing to worsened outcomes ahajournals.orgnih.govahajournals.orgahajournals.org.

Influence on Clinical Management and Outcome

Alternatively, the psychological and sedative adverse effects associated with this compound may have indirectly influenced clinical management and outcome during the critical early days post-stroke ahajournals.orgahajournals.org. Sedation or a depressed conscious state, which was more common in the this compound group, could potentially mimic stroke progression or interfere with necessary medical interventions, thereby adversely affecting patient outcomes ahajournals.orgahajournals.org.

Comparison of Adverse Event Profiles with Other NMDA Antagonists

This compound's adverse event profile, particularly the psychotomimetic effects, is considered typical for NMDA antagonists scispace.comahajournals.org. Other NMDA antagonists investigated in clinical trials for neurological conditions have exhibited similar side effects. For instance, dextromethorphan (B48470) has been associated with dizziness, dysarthria, ataxia, hallucinations, and fatigue in stroke, amyotrophic lateral sclerosis, and Huntington's disease trials nih.gov. Noncompetitive NMDA antagonists like dextrorphan (B195859) and aptiganel (B1665152) have also been linked to dose-dependent hallucinations, cardiovascular instability, psychosis, and excess mortality in clinical trials ahajournals.org. The high-affinity uncompetitive antagonist dizocilpine (B47880) (MK-801) and the high-affinity channel blocker Aptiganel also yielded unacceptable psychotomimetic side effects in early trials neupsykey.com. In contrast, memantine, a low-to-moderate affinity uncompetitive NMDA receptor antagonist, is noted for having a more benign side effect profile compared to some earlier NMDA antagonists neupsykey.commims.com.

Below is a table summarizing some of the adverse events observed with this compound and other NMDA antagonists:

| Compound | Clinical Indication (Investigated) | Key Adverse Events (Relevant to Neurotoxicity/CNS) |

| This compound | Acute Ischemic Stroke, Severe Head Injury | Agitation, Hallucinations, Confusion, Paranoia, Delirium, Increased Mortality (especially in severe stroke) nih.govnih.govahajournals.orgnih.govahajournals.orgahajournals.org |

| Dextromethorphan | Stroke, ALS, Huntington's Disease | Dizziness, Dysarthria, Ataxia, Hallucinations, Fatigue nih.gov |

| Dextrorphan | Stroke | Dose-dependent Hallucinations, Cardiovascular Instability, Neurotoxicity at high doses ahajournals.org |

| Aptiganel | Stroke | Psychosis, Excess Mortality, Severe Psychotomimetic Effects, Hypotension ahajournals.org |

| Memantine | Alzheimer's Disease | Generally more benign CNS profile compared to high-affinity antagonists; headache, constipation, sleepiness, dizziness neupsykey.commims.comwikipedia.org |

Methodological and Translational Challenges in Selfotel Research

Limitations of Preclinical Animal Models in Stroke and TBI

Preclinical research involving Selfotel, primarily conducted in animal models of stroke and TBI, demonstrated its potential to limit neuronal damage by blocking the excessive stimulation of NMDA receptors caused by elevated glutamate (B1630785) levels during ischemia nih.gov. However, the success observed in these models did not translate to positive outcomes in human clinical trials.

Translational Gaps Between Animal and Human Brain Ischemia

A significant challenge lies in the inherent differences between highly controlled animal models and the complex pathophysiology of human stroke and TBI. Animal models often utilize young, healthy animals with induced injuries that are more uniform and less complicated than the diverse range of conditions seen in human patients ahajournals.orgnih.gov. Factors such as age, comorbidities (e.g., hypertension, diabetes), genetic variability, and the precise nature and location of the injury contribute to the heterogeneity of human stroke and TBI, which is difficult to replicate in animal studies ahajournals.orgahajournals.org. This variability can significantly influence treatment response and outcome. Furthermore, the mechanisms of neuronal injury in humans may involve more intricate pathways than those primarily targeted in simplified animal models ahajournals.orgresearchgate.net.

Differences in Study Design and Timing of Intervention

Discrepancies in study design and the timing of intervention between preclinical and clinical studies also contribute to the translational gap. In many animal studies, this compound was administered very shortly after the induction of ischemia, often within minutes to a couple of hours, a timeframe that demonstrated neuroprotective effects nih.govahajournals.orgahajournals.org. For instance, some studies showed neuroprotection when this compound was administered within 4 hours of occlusion in global ischemia models nih.gov. However, in human stroke trials, the therapeutic window for administering this compound was typically extended to several hours after symptom onset, such as within 6 hours in the pivotal Phase 3 trials ahajournals.orgahajournals.orgresearchgate.netnih.gov. This longer window in clinical settings may have missed the critical period during which NMDA receptor blockade would be most effective in preventing irreversible damage ahajournals.orgahajournals.orgj-stroke.org. Preclinical studies often lacked evaluation of outcomes at later time points, which is crucial as initial benefits might not persist ahajournals.org.

Preclinical studies also utilized this compound doses that were significantly higher than those found to be safe and tolerable in humans nih.govnih.gov. While animal models showed neuroprotection at doses around 10-40 mg/kg nih.govnih.gov, human trials were limited to a maximum dose of 1.5 mg/kg due to dose-limiting neuropsychiatric side effects nih.govahajournals.orgresearchgate.net. This substantial difference in achievable therapeutic concentrations between species likely played a role in the failure of clinical trials nih.govkarger.com.

Challenges in Clinical Trial Design for Neuroprotective Agents

The clinical trials evaluating this compound, particularly the Phase 3 studies in acute ischemic stroke (known as the ASSIST trials), faced several challenges in their design and execution that are common to neuroprotection studies in acute neurological conditions ahajournals.orgahajournals.orgresearchgate.netoup.comahajournals.org.

Patient Heterogeneity and Stroke Complexity

Acute ischemic stroke is a highly heterogeneous condition, varying widely in terms of stroke subtype, size and location of the infarct, severity, underlying etiology, and the presence of collateral circulation ahajournals.orgahajournals.orgoup.com. This inherent variability among patients makes it difficult to recruit homogeneous study populations and can obscure the potential effects of a neuroprotective agent ahajournals.orgoup.com. The complexity of stroke pathophysiology, involving multiple cascading events beyond excitotoxicity, also means that targeting a single pathway like NMDA receptor activation with this compound may be insufficient to provide significant clinical benefit ahajournals.org.

Therapeutic Window Considerations

Defining the optimal therapeutic window for neuroprotective agents in stroke and TBI remains a significant challenge ahajournals.orgahajournals.orgoup.com. While preclinical data for this compound suggested a relatively narrow window, the clinical trials allowed administration up to 6 hours after symptom onset ahajournals.orgahajournals.orgresearchgate.netnih.gov. This timeframe may have been too broad, including patients whose ischemic core had already progressed to irreversible damage, rendering neuroprotective strategies ineffective ahajournals.orgahajournals.orgj-stroke.org. The difficulty in precisely determining the time of stroke onset in many patients further complicates the application of a narrow therapeutic window in a clinical setting.

Assessment of Functional Outcomes in Acute Neurological Conditions

Assessing functional outcomes in acute neurological conditions like stroke requires sensitive and reliable measures that can capture the spectrum of disability and recovery oup.com. The this compound stroke trials used the Barthel Index score of ≥60 at 90 days as the primary outcome measure, aiming to assess functional independence ahajournals.orgahajournals.orgresearchgate.netnih.gov. While a commonly used scale, the Barthel Index might not be sufficiently sensitive to detect smaller, yet potentially clinically meaningful, improvements in functional status karger.com. The choice of outcome measure and the timing of its assessment are critical in neuroprotection trials, as the trajectory of recovery can vary significantly among patients oup.com. Furthermore, factors unrelated to the treatment, such as rehabilitation and post-stroke complications, can influence functional outcomes, potentially confounding the assessment of the drug's efficacy.

The ASSIST trials were ultimately suspended prematurely due to an observed imbalance in mortality, with a trend towards higher early mortality in the this compound-treated group, particularly in patients with severe stroke ahajournals.orgresearchgate.netnih.govahajournals.orgstanfordhealthcare.org. This concerning finding suggested a potential neurotoxic effect of this compound in the context of brain ischemia in humans, despite its neuroprotective effects in animal models ahajournals.orgresearchgate.netnih.govahajournals.orgstanfordhealthcare.org. This outcome highlighted the critical need for careful safety monitoring in neuroprotection trials and further emphasized the challenges in translating preclinical findings to the clinical setting.

Table: Mortality Data from this compound ASSIST Trials

| Group | Total Enrollment | 90-Day Deaths (%) | Early Mortality (Day 30) (%) |

| This compound | 280 | 62 (22%) | 54 (19.3%) |

| Placebo | 286 | 49 (17%) | 37 (12.9%) |

*Note: Data compiled from sources ahajournals.orgresearchgate.netnih.govahajournals.orgstanfordhealthcare.org. Early mortality (Day 30) difference was statistically significant (P=0.05) ahajournals.orgresearchgate.netnih.govahajournals.orgstanfordhealthcare.org.

This compound, also known by its code name CGS 19755, is a chemical compound that garnered significant attention in neuroscience research, primarily for its role as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound binds directly to the NMDA site of the glutamate receptor, thereby inhibiting the action of glutamate, an excitatory neurotransmitter implicated in excitotoxicity following acute brain injury such as stroke or traumatic brain injury. ahajournals.orgahajournals.orgontosight.ai The development of this compound was rooted in the hypothesis that excessive stimulation of NMDA receptors by elevated glutamate levels contributes significantly to neuronal damage in ischemic environments. ahajournals.orgahajournals.org

Preclinical studies involving this compound demonstrated neuroprotective effects across various animal models of central nervous system (CNS) injury, including global and focal ischemia, as well as head and spinal cord trauma. nih.govnih.gov These findings suggested that this compound could limit neuronal damage by blocking excitotoxicity and potentially improving cerebral metabolism. nih.gov For instance, studies in gerbils showed that repeated doses of this compound reduced ischemia-induced hippocampal damage. nih.gov In a rabbit model of focal ischemia, this compound demonstrated significant neuroprotection against cortical ischemic neuronal damage and edema. nih.gov The neuroprotective doses identified in animal models typically ranged from 10–40 mg/kg for stroke and 3–30 mg/kg for traumatic brain injury. nih.gov

Despite promising preclinical results, the translation of this compound into a successful clinical treatment proved challenging.

The research into this compound encountered significant methodological and translational hurdles that ultimately contributed to its discontinuation in clinical development. A primary challenge lay in the translation of efficacy observed in animal models to human patients. While this compound showed neuroprotective effects in various animal stroke models, these findings did not translate into a clinically significant benefit in human trials. ahajournals.orgahajournals.org

One major issue identified was the difference in the therapeutic window between animal studies and clinical settings. Preclinical studies often involved administering this compound very shortly after the induction of ischemia, sometimes within minutes. mdpi.com In contrast, administering treatment within such narrow timeframes is often difficult in clinical practice, where patients typically present for treatment several hours after stroke onset. mdpi.comfrontiersin.org Although one animal study suggested a maximum therapeutic window of 4 hours after the onset of occlusion in global ischemia models for this compound, this still proved challenging to implement effectively in a clinical setting. nih.gov

Another significant translational challenge related to the discrepancy between the effective doses in animal models and the maximally tolerated doses in humans. Neuroprotective doses in animal studies were often considerably higher than the doses found to be safe and tolerable in human trials. nih.govnih.gov For example, doses around 40 mg/kg were found to be neuroprotective in gerbil and rabbit models, but phase IIa human trials indicated that doses exceeding 1.5 mg/kg produced transient neurological symptoms. ahajournals.orgnih.gov This narrow therapeutic index in humans, where the dose required for potential efficacy was close to or overlapped with doses causing adverse effects, limited the feasibility of achieving neuroprotective concentrations without inducing unacceptable side effects. ontosight.ai

Furthermore, the complexity and heterogeneity of stroke in humans, compared to the more controlled and homogenous conditions in animal models, presented a significant challenge. ahajournals.org Factors such as patient age, comorbidities, and the variability in stroke mechanisms and severity in humans are difficult to fully replicate in animal models. nih.govoup.com This complexity may have influenced the observed outcomes in clinical trials, where a single therapeutic target like NMDA receptor blockade might not have been sufficient to counteract the multifaceted pathophysiology of human stroke. ahajournals.orgresearchgate.net

The failure of this compound and other NMDA antagonists in clinical stroke trials has been attributed to various factors, including potentially inadequate pharmacokinetics, inability to reach effective concentrations in the ischemic penumbra, the short neuroprotective time window, and trial design issues. ahajournals.orgresearchgate.net

Impact of this compound's Research on Neuroprotection Paradigm Shifts

The research conducted with this compound, particularly the outcomes of its clinical trials, significantly impacted the understanding and approach to neuroprotection research. The failure of a seemingly promising neuroprotective agent like this compound, which was based on the well-supported hypothesis of glutamate excitotoxicity, prompted a critical re-evaluation of the strategies employed in developing neuroprotective therapies. ahajournals.orgahajournals.orgmdpi.com

The experience with this compound underscored the challenges in translating preclinical findings to clinical success and highlighted the limitations of relying solely on animal models. mdpi.comnih.govcambridge.org It became evident that while animal models are valuable for understanding disease mechanisms and identifying potential therapeutic targets, they may not accurately predict clinical efficacy or identify potential adverse effects in humans. nih.gov This led to increased scrutiny of preclinical study design and a call for more rigorous methodologies, including the use of multiple species, larger animal models, and study designs that better reflect the clinical scenario, such as delayed treatment initiation and assessment of long-term outcomes. mdpi.comnih.gov Organizations like the Stroke Therapy Academic Industry Roundtable (STAIR) published recommendations to improve the quality and translatability of preclinical stroke studies. mdpi.comcambridge.org

The outcomes from this compound trials, along with those of other failed neuroprotective agents targeting single mechanisms, contributed to a shift in the neuroprotection paradigm. researchgate.net The focus began to broaden beyond targeting single molecules or pathways, moving towards strategies that address the multifaceted nature of ischemic injury. researchgate.netfrontiersin.org This includes exploring therapies that target multiple mechanisms simultaneously or enhance the brain's endogenous protective and reparative processes. researchgate.net

Furthermore, the potential for neurotoxicity observed with this compound and other NMDA antagonists raised awareness of the delicate balance between blocking pathological overstimulation and preserving the physiological functions of NMDA receptors, which are crucial for synaptic plasticity and neuronal survival. researchgate.netfrontiersin.org This led to further research into the temporal dynamics of excitotoxicity and the differential roles of NMDA receptors in acute injury versus recovery phases. researchgate.netfrontiersin.org